molecular formula C10H13NO3 B14498229 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one CAS No. 65094-57-7

6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one

Cat. No.: B14498229
CAS No.: 65094-57-7
M. Wt: 195.21 g/mol
InChI Key: JBFHSBCJEPPIOP-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is a heterocyclic compound that features a furan ring fused to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both furan and piperidinone moieties. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings, which can then be further functionalized to introduce the piperidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a diverse array of products .

Scientific Research Applications

6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidinone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is unique due to its combined furan and piperidinone structures, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler furan derivatives .

Properties

CAS No.

65094-57-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-(furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one

InChI

InChI=1S/C10H13NO3/c1-7-4-5-10(13,11-9(7)12)8-3-2-6-14-8/h2-3,6-7,13H,4-5H2,1H3,(H,11,12)

InChI Key

JBFHSBCJEPPIOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1=O)(C2=CC=CO2)O

Origin of Product

United States

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